molecular formula C9H9N3 B2990971 2-(5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 19959-77-4; 27305-70-0

2-(5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B2990971
CAS No.: 19959-77-4; 27305-70-0
M. Wt: 159.192
InChI Key: KFJQEHNCMPSEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-1H-pyrazol-3-yl)pyridine (CAS: 19959-77-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol . It features a pyridine ring substituted at the 2-position with a 5-methyl-1H-pyrazol-3-yl group. This compound is widely utilized as a bidentate ligand in coordination chemistry due to its dual nitrogen donor sites, which enable stable chelation with transition metals such as cadmium (Cd) and manganese (Mn) . Its structural flexibility and electronic properties make it valuable in constructing supramolecular architectures and studying magnetic coupling phenomena, particularly antiferromagnetic interactions in metal complexes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJQEHNCMPSEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound containing both a pyrazole and a pyridine ring, making it a versatile structure for synthesizing complex molecules. It has applications in medicinal chemistry, materials science, biological research, and industrial applications.

Scientific Research Applications

Medicinal Chemistry

  • This compound serves as a scaffold for developing pharmaceuticals, particularly for neurological and inflammatory diseases.
  • Pyrazole derivatives can interact with the androgen receptor and act as antagonists, potentially inhibiting the receptor’s activity and affecting cellular proliferation and differentiation.
  • It is a key intermediate in synthesizing pharmaceuticals targeting neurological disorders, enhancing drug efficacy and specificity .

Materials Science

  • This compound is used in synthesizing coordination polymers and metal-organic frameworks because of its ability to coordinate with metal ions.
  • It is incorporated into developing advanced materials like polymers and coatings, improving durability and resistance to degradation .

Biological Research

  • This compound is used to study enzyme inhibitors and receptor modulators.
  • It helps researchers explore its effectiveness in treating diseases, including cancer and neurological disorders .
  • Researchers utilize it in studies related to enzyme inhibition and receptor binding, contributing to a deeper understanding of biological processes and disease mechanisms .

Antimicrobial Activity

  • Derivatives exhibit antimicrobial properties against bacterial and fungal strains.
  • It demonstrates effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli.
  • It also exhibits antifungal properties, with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum, suggesting its potential as a broad-spectrum antimicrobial agent.

Industrial Applications

  • This compound is employed in developing agrochemicals and dyes.
  • It is used in the formulation of agrochemicals, providing effective solutions for pest control while minimizing environmental impact, thus supporting sustainable farming practices .
  • Acts as a reagent in various analytical techniques, facilitating the detection and quantification of other compounds, crucial for quality control in manufacturing .

This compound has diverse biological activities, particularly in antimicrobial and neuropharmacological research. Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial and fungal strains.

Antimicrobial Activity

MicroorganismMIC (mg/mL)Activity Type
Staphylococcus aureus0.0039Antibacterial
Escherichia coli0.0039Antibacterial
Candida albicans0.0169 - 0.078Antifungal
Fusarium oxysporum0.056 - 0.222Antifungal

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-(5-methyl-1H-pyrazol-3-yl)pyridine can be elucidated by comparing it with analogous pyrazole-pyridine derivatives and related heterocycles. Below is a systematic analysis:

Structural Isomers and Substituent Variations

Compound Name (CAS) Structural Features Key Differences from Target Compound Implications
4-(5-Methyl-1H-pyrazol-3-yl)pyridine (20007-63-0) Pyridine ring substituted at the 4-position Positional isomerism (pyridyl at C4 vs. C2) Alters steric/electronic profiles in coordination; may affect metal-ligand bond angles and supramolecular packing.
2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine (446880-81-5) Bromine substituent on pyridine Electron-withdrawing Br vs. methyl group Enhances electrophilicity; may reduce ligand flexibility in metal complexes.
5-(Pyridin-3-yl)-1H-pyrazol-3-amine (149246-87-7) Amino group (-NH₂) on pyrazole Hydrogen-bonding capability Improves solubility and potential for intermolecular interactions in biological systems.

Coordination Chemistry and Magnetic Properties

  • This compound : Forms 1D polymeric chains with Cd(II) via µ₂-thiocyanato bridges, exhibiting antiferromagnetic coupling due to efficient electron delocalization .
  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine : Tetrazole ring introduces rigidity and π-conjugation , favoring planar coordination geometries and stronger stacking interactions in crystals.

Q & A

Q. Advanced

  • Molecular Docking : Predicts binding modes with targets like α-amylase, using AutoDock Vina or Glide .
  • DFT Calculations : Optimize geometries, calculate frontier molecular orbitals (FMOs), and simulate electrostatic potential maps to identify reactive sites .
  • Molecular Dynamics (MD) : Assesses stability of ligand-receptor complexes under physiological conditions (e.g., RMSD, RMSF analyses) .

How are crystallographic data discrepancies resolved for complexes containing this ligand?

Advanced
Discrepancies in bond lengths or angles are addressed via SHELXL refinement, leveraging high-resolution data and anisotropic displacement parameters. Hydrogen-bonding ambiguities are resolved using Fourier difference maps and validation tools like PLATON. For example, in a cadmium-thiocyanate chain complex, SCXRD confirmed µ₂-bridging thiocyanate ligands and H-bond-stabilized 3D networks .

How do counterions influence the spin-crossover behavior of iron(II) complexes with this ligand?

Advanced
Counterions like ClO₄⁻ vs. BF₄⁻ modulate lattice dynamics and spin-state equilibria. In [FeL₂][ClO₄]₂·2H₂O, slower lattice relaxation (vs. BF₄⁻ analogs) inhibits spin crossover, favoring high-spin states at low temperatures. Variable-temperature SQUID magnetometry and Mössbauer spectroscopy quantify these effects, while SCXRD tracks structural changes during transitions .

What strategies are employed to analyze hydrogen-bonding patterns in crystals of this compound?

Advanced
Graph-set analysis categorizes H-bond motifs (e.g., R₂²(8) rings) using software like Mercury. For example, N–H⋯O interactions in cadmium complexes form infinite chains, validated via SCXRD and Hirshfeld surface analysis . Thermal ellipsoid plots and residual density maps distinguish static vs. dynamic disorder, critical for accurate refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.